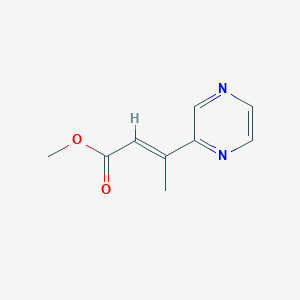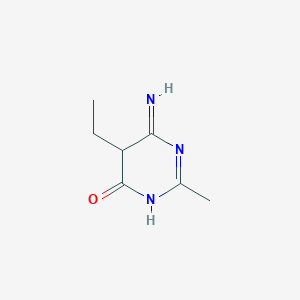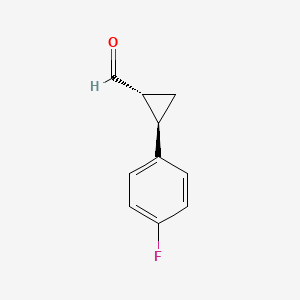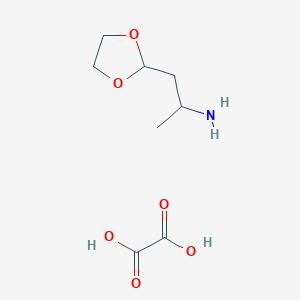
1-(1,3-Dioxolan-2-yl)propan-2-amine, oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dioxolan-2-yl)propan-2-amine, oxalic acid is a compound that combines the structural features of a dioxolane ring and an amine group, with oxalic acid as a counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dioxolan-2-yl)propan-2-amine typically involves the formation of the dioxolane ring followed by the introduction of the amine group. One common method is the reaction of 1,3-dioxolane with a suitable amine precursor under acidic conditions to form the desired product. The oxalic acid is then introduced to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,3-Dioxolan-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dioxolan-2-yl)propan-2-amine, oxalic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1,3-Dioxolan-2-yl)propan-2-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Dioxolan-2-yl)ethanamine: Similar structure but with an ethyl group instead of a propyl group.
1-(1,3-Dioxolan-2-yl)butan-2-amine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 1-(1,3-Dioxolan-2-yl)propan-2-amine is unique due to its specific combination of a dioxolane ring and a propylamine group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H15NO6 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
1-(1,3-dioxolan-2-yl)propan-2-amine;oxalic acid |
InChI |
InChI=1S/C6H13NO2.C2H2O4/c1-5(7)4-6-8-2-3-9-6;3-1(4)2(5)6/h5-6H,2-4,7H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
CNBRGSFFDPTCAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1OCCO1)N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4,6-trimethyl-3-oxo-3aH-pyrazolo[3,4-b]pyridin-5-yl)acetic acid](/img/structure/B12355855.png)

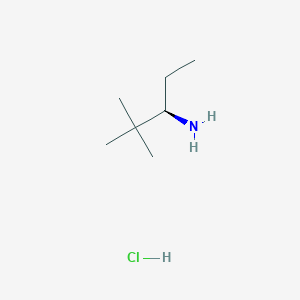
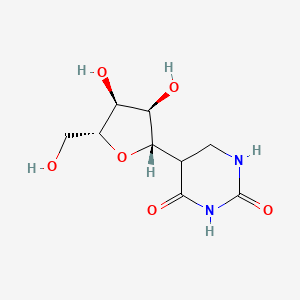
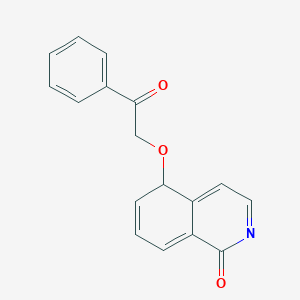
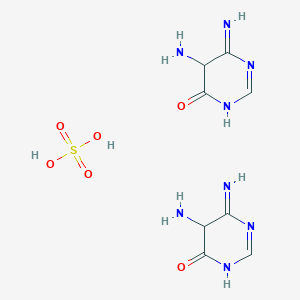


![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12355911.png)
